molecular formula C14H25Cl2N3O B13785990 N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride CAS No. 67011-48-7

N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride

Cat. No.: B13785990
CAS No.: 67011-48-7
M. Wt: 322.3 g/mol
InChI Key: JJBCLNAPQPXEEV-UHFFFAOYSA-N
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Description

N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a propoxy group, and a benzamidine moiety. It is commonly used in various chemical reactions and has significant potential in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-propoxybenzonitrile with 2-dimethylaminoethylamine under controlled conditions to form the intermediate product. This intermediate is then treated with hydrochloric acid to yield the final dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but typically involve catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is employed in biochemical assays and as a tool for studying enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s conformation and function. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Dimethylaminoethyl)-1,8-naphthalimide derivatives: These compounds share the dimethylaminoethyl group but differ in their core structure, leading to distinct properties and applications.

    N,N’-bis[2-(dimethylamino)ethyl]propanediamide dihydrochloride: This compound has a similar amine group but a different overall structure, affecting its reactivity and use.

Uniqueness

N-(2-Dimethylaminoethyl)-4-propoxybenzamidine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry.

Properties

CAS No.

67011-48-7

Molecular Formula

C14H25Cl2N3O

Molecular Weight

322.3 g/mol

IUPAC Name

2-[amino-(4-propoxyphenyl)methylidene]azaniumylethyl-dimethylazanium;dichloride

InChI

InChI=1S/C14H23N3O.2ClH/c1-4-11-18-13-7-5-12(6-8-13)14(15)16-9-10-17(2)3;;/h5-8H,4,9-11H2,1-3H3,(H2,15,16);2*1H

InChI Key

JJBCLNAPQPXEEV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=[NH+]CC[NH+](C)C)N.[Cl-].[Cl-]

Origin of Product

United States

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